molecular formula C19H16ClNO3 B14992837 N-(3-chloro-4-methylphenyl)-6-ethyl-4-oxo-4H-chromene-2-carboxamide

N-(3-chloro-4-methylphenyl)-6-ethyl-4-oxo-4H-chromene-2-carboxamide

Cat. No.: B14992837
M. Wt: 341.8 g/mol
InChI Key: ALFZAVXBRQUMJK-UHFFFAOYSA-N
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Description

N-(3-chloro-4-methylphenyl)-6-ethyl-4-oxo-4H-chromene-2-carboxamide is a synthetic chromene-derived carboxamide compound. Chromenes (benzopyrans) are heterocyclic scaffolds with diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties . This compound features a 4-oxo-4H-chromene core substituted with an ethyl group at position 6 and a carboxamide group at position 2. The carboxamide moiety is further functionalized with a 3-chloro-4-methylphenyl group, which may enhance lipophilicity and influence receptor binding .

Properties

Molecular Formula

C19H16ClNO3

Molecular Weight

341.8 g/mol

IUPAC Name

N-(3-chloro-4-methylphenyl)-6-ethyl-4-oxochromene-2-carboxamide

InChI

InChI=1S/C19H16ClNO3/c1-3-12-5-7-17-14(8-12)16(22)10-18(24-17)19(23)21-13-6-4-11(2)15(20)9-13/h4-10H,3H2,1-2H3,(H,21,23)

InChI Key

ALFZAVXBRQUMJK-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC2=C(C=C1)OC(=CC2=O)C(=O)NC3=CC(=C(C=C3)C)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-4-methylphenyl)-6-ethyl-4-oxo-4H-chromene-2-carboxamide typically involves the reaction of 3-chloro-4-methylaniline with ethyl acetoacetate in the presence of a base, followed by cyclization and subsequent acylation. The reaction conditions often include the use of solvents such as ethanol or acetic acid and temperatures ranging from room temperature to reflux conditions .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and purification techniques such as crystallization or chromatography to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

N-(3-chloro-4-methylphenyl)-6-ethyl-4-oxo-4H-chromene-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Amines, alcohols, thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

N-(3-chloro-4-methylphenyl)-6-ethyl-4-oxo-4H-chromene-2-carboxamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-(3-chloro-4-methylphenyl)-6-ethyl-4-oxo-4H-chromene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its observed biological effects. For example, it may inhibit the activity of enzymes involved in inflammation or cell proliferation, thereby exhibiting anti-inflammatory or anticancer properties .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares N-(3-chloro-4-methylphenyl)-6-ethyl-4-oxo-4H-chromene-2-carboxamide with three related chromene derivatives, focusing on structural features, synthetic pathways, and inferred properties.

2-Oxo-N-(4-sulfamoylphenyl)-2H-chromene-3-carboxamide (Compound 12)

  • Structure : Differs in the position of the oxo group (2-oxo vs. 4-oxo) and substituents. The carboxamide group is at position 3, linked to a 4-sulfamoylphenyl group instead of 3-chloro-4-methylphenyl .
  • Synthesis : Prepared via refluxing 3-acetylcoumarin with salicyaldehyde in acetic acid and sodium acetate, followed by recrystallization from DMF . This method contrasts with the target compound’s synthesis, which likely involves coupling chromene-2-carboxylic acid derivatives with substituted anilines.
  • Properties: The sulfamoyl group may enhance water solubility compared to the chloro-methylphenyl group in the target compound. Sulfonamides are known for antibacterial activity, suggesting divergent biological targets .

4-Oxo-4H-chromene-3-carboxaldehyde

  • Structure : Shares the 4-oxo chromene core but lacks the ethyl and carboxamide substituents. Instead, it features a formyl group at position 3 .
  • Reactivity : The aldehyde group enables participation in annulation and cycloaddition reactions, making it a versatile intermediate for synthesizing fused heterocycles (e.g., diazepines) . In contrast, the carboxamide group in the target compound may limit such reactivity but improve stability.
  • Applications : Primarily used as a building block for complex heterocycles, whereas the target compound’s functionalization suggests a focus on target-specific bioactivity .

3-(1,3-Dioxolan-2-yl)-4H-chromen-4-one

  • Structure : Contains a 1,3-dioxolane ring fused to the chromene system, replacing the ethyl and carboxamide groups .
  • Synthetic Utility : Used in constructing seven-membered heterocyclic rings via annulation reactions. The dioxolane group acts as a protecting or directing group, unlike the pharmacophoric carboxamide in the target compound .

Structural and Functional Implications

Feature Target Compound Compound 12 4-Oxo-4H-chromene-3-carboxaldehyde
Core Structure 4-Oxo-4H-chromene 2-Oxo-2H-chromene 4-Oxo-4H-chromene
Position of Functional Groups 6-Ethyl, 2-carboxamide 3-Carboxamide 3-Carboxaldehyde
Substituent 3-Chloro-4-methylphenyl 4-Sulfamoylphenyl None
Synthetic Method Likely coupling reactions Acid-catalyzed condensation Aldehyde-mediated cyclization
Physicochemical Properties High lipophilicity (Cl, CH₃) Moderate solubility (SO₂NH₂) Polar (CHO)
Potential Applications Drug discovery (inferred) Antimicrobial agents Heterocyclic synthesis

Q & A

Q. Table 1. SAR of Chromene-Carboxamide Derivatives (Adapted from )

Substituent (Position)Bioactivity (IC50_{50}, μM)logP
6-Ethyl (Chromene)0.45 (PARP-1)3.2
6-Methyl1.22.8
6-Isopropyl0.893.9

Table 2. Reaction Optimization Parameters (RSM Results)

FactorOptimal ValueEffect on Yield (%)
Temperature (°C)80+22
Catalyst (mol%)5+15
Ethanol/Water (v/v)70:30+18

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